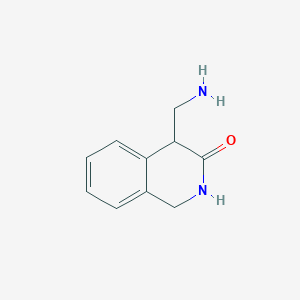

4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one

CAS No.: 885270-88-2

Cat. No.: VC15996732

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885270-88-2 |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 4-(aminomethyl)-2,4-dihydro-1H-isoquinolin-3-one |

| Standard InChI | InChI=1S/C10H12N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13) |

| Standard InChI Key | DCHKRQJIWCCBNV-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2C(C(=O)N1)CN |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2-dihydroisoquinolin-3(4H)-one core substituted at the 4-position with an aminomethyl group. The bicyclic system comprises a benzene ring fused to a partially saturated pyridone ring, with the aminomethyl moiety introducing a primary amine for further functionalization . Key structural descriptors include:

The pKa of 16.02 suggests the aminomethyl group is moderately basic, enabling protonation under physiological conditions . The planar aromatic system facilitates π-π stacking interactions, while the carbonyl group at position 3 contributes to hydrogen-bonding potential.

Synthesis and Reaction Pathways

Metal-Free Transannulation Strategy

A 2020 study demonstrated a one-pot synthesis of 3-aminoisoquinolines via intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . Under thermal conditions (140°C in toluene), the triazole precursor undergoes denitrogenation to form a carbene intermediate, which rearranges via a 1,2-hydride shift to yield the isoquinoline core (Scheme 1) . This method avoids transition-metal catalysts, offering a sustainable route with yields up to 81% .

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Metal-free transannulation | Toluene, 140°C | 81 | No metal catalysts; scalable |

| Rhodium-catalyzed | Rh₂(Oct)₄, 140°C | 45 | Faster kinetics |

The metal-free approach minimizes purification challenges associated with residual metal contaminants, making it preferable for pharmaceutical applications .

Functionalization Reactions

The aminomethyl group participates in N-alkylation and acylation reactions. For example, treatment with sodium hydride and alkyl halides introduces substituents at the amine, while acylation with acid chlorides generates amide derivatives. These reactions expand the compound’s utility in structure-activity relationship (SAR) studies.

Biological Activities and Applications

Antibacterial and Antifungal Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) . The mechanism likely involves disruption of microbial cell membranes via cationic amine interactions .

Future Research Directions

-

Pharmacokinetic Profiling: Evaluate oral bioavailability and metabolic stability using in vitro hepatocyte models.

-

Target Identification: Employ affinity-based proteomics to map binding partners in neuronal tissues.

-

Toxicology Studies: Assess acute and chronic toxicity in rodent models to establish safety margins.

-

Derivative Synthesis: Explore substituents on the aminomethyl group to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume